2-(1H-吡咯-1-基)戊二酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

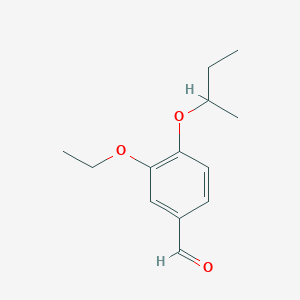

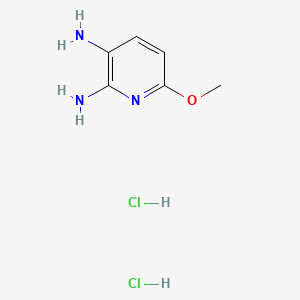

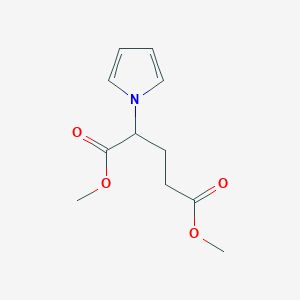

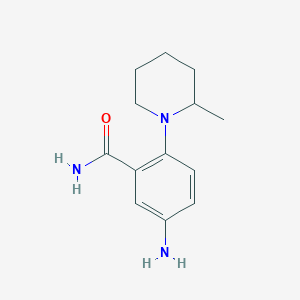

Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The specific compound is a derivative of pyrrole, with additional functional groups that may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, while the exact synthesis of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate is not detailed, related compounds have been synthesized through different methods. For instance, a dihydropyrrole derivative was isolated from the plant Datura metel L., suggesting that natural extraction and isolation techniques can be a source of such compounds . Additionally, click chemistry has been employed to synthesize novel pyrrolidines linked to 1,2,3-triazole derivatives, indicating that modern synthetic methods such as click chemistry could potentially be adapted for the synthesis of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial in determining their chemical and physical properties. X-ray diffraction studies, as well as spectroscopic techniques like NMR, are commonly used to elucidate the structure of such compounds . Density functional theory (DFT) studies can also provide insights into the geometry and electronic structure, which are essential for understanding the reactivity and stability of the molecule .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, primarily due to the reactivity of the pyrrole ring and the functional groups attached to it. The presence of substituents can influence the compound's reactivity towards electrophilic or nucleophilic attack. For example, the antifungal activity of a dihydropyrrole derivative suggests that these compounds can interact with biological targets, which may involve specific chemical reactions . The study of atropisomerism in related compounds also indicates that pyrrole derivatives can exhibit interesting dynamic behavior, which could be relevant in the context of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2-(1H-pyrrol-1-yl)pentanedioate would be influenced by its molecular structure. The presence of dimethyl ester groups would affect its solubility, boiling point, and melting point. The compound's spectroscopic properties, such as UV-Visible absorption and NMR chemical shifts, would provide information about its electronic structure and the environment of specific atoms within the molecule . Additionally, the non-linear optical (NLO) properties of related compounds suggest potential applications in materials science, which would be an important aspect of the physical properties analysis .

科学研究应用

液晶中的扭曲弯曲向列相

2-(1H-吡咯-1-基)戊二酸二甲酯与在液晶中表现出独特过渡性质的化合物有关。例如,1,5-双(4-氰基苯胺苄亚基-4'-基)戊烷 (CN-5-CN) 等亚甲基连接液晶二聚体显示出两个不同的中间相:一个正常的向列相和一个较低温度的扭曲弯曲向列相。这种行为表明在开发具有增强光学性能的新型液晶显示器和设备方面具有潜在应用 (Henderson & Imrie, 2011)。

化学合成中的催化加氢

该化合物还与催化过程有关,用于由糠醛及其衍生物合成高价值化学品,例如 1,2-戊二醇 (1,2-PeD) 和 1,5-戊二醇 (1,5-PeD)。这突出了其在通过催化加氢生产精细化学品方面的绿色化学意义,指出了其在可持续化学制造过程中的用途 (Tan et al., 2021)。

抗真菌药效团开发

用于对抗枣椰树巴尤德病的化合物的研究表明,2-(1H-吡咯-1-基)戊二酸二甲酯衍生物是潜在的抗真菌剂。这些化合物对尖孢镰刀菌表现出疗效,表明在农业化学中应用于开发新的抗真菌治疗方法 (Kaddouri et al., 2022)。

超分子化学

该化合物的结构基序在超分子化学中很有用,特别是在源自杯吡咯支架的超分子囊泡的自组装中。这为药物递送系统和设计用于靶向治疗应用的分子容器开辟了途径 (Ballester, 2011)。

替代燃料研究

在能源领域,2-(1H-吡咯-1-基)戊二酸二甲酯的衍生物被探索作为潜在的替代燃料,压缩点火发动机中二甲醚 (DME) 的研究就是一个例子。这强调了其在可再生能源研究和开发环保燃料替代品方面的潜力 (Park & Lee, 2014)。

安全和危害

The safety and hazards associated with Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate are not well-documented in the available literature. As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .

未来方向

属性

IUPAC Name |

dimethyl 2-pyrrol-1-ylpentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-10(13)6-5-9(11(14)16-2)12-7-3-4-8-12/h3-4,7-9H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEADOYJXWOGGLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383977 |

Source

|

| Record name | DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(1H-pyrrol-1-YL)pentanedioate | |

CAS RN |

259655-31-7 |

Source

|

| Record name | DIMETHYL 2-(1H-PYRROL-1-YL)PENTANEDIOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)

![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)